molecular formula C20H18N2O4S B2427162 Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate CAS No. 477548-67-7

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2427162
CAS No.: 477548-67-7
M. Wt: 382.43
InChI Key: LKKXHEGXHBPGGO-UHFFFAOYSA-N
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Description

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a benzoate ester, and a methoxy-methylphenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 4-[[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-12-10-15(8-9-17(12)25-2)16-11-27-20(21-16)22-18(23)13-4-6-14(7-5-13)19(24)26-3/h4-11H,1-3H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKXHEGXHBPGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the thiazole derivative is reacted with 4-methoxy-3-methylphenyl isocyanate to form the carbamoyl intermediate. Finally, this intermediate undergoes esterification with methyl 4-hydroxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic substitution can occur at the aromatic rings, particularly at positions ortho and para to the existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃).

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylphenyl derivatives.

    Reduction: Formation of 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzyl alcohol.

    Substitution: Formation of halogenated derivatives at the aromatic rings.

Scientific Research Applications

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and carbamoyl groups can enhance binding affinity and specificity to the target sites, leading to various biological effects such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl benzoate
  • 4-Methylphenyl benzoate
  • Thiazole derivatives with different substituents

Uniqueness

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate is unique due to its combination of a thiazole ring with a methoxy-methylphenyl group and a benzoate ester. This unique structure imparts specific biological activities and chemical properties that are not observed in simpler thiazole or benzoate derivatives .

Biological Activity

Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and possible therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S, with a molecular weight of 348.43 g/mol. It features a thiazole ring, a methoxy-substituted phenyl group, and a carbamate moiety, which are believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific cellular targets:

  • Enzyme Inhibition : The thiazole ring may inhibit enzymes involved in cancer cell proliferation.
  • Tubulin Interaction : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:

  • SMART Compounds : Studies on related thiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines by inducing cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects:

  • Broad-Spectrum Activity : Thiazole derivatives have been reported to possess antimicrobial properties against both gram-positive and gram-negative bacteria.

Case Studies and Research Findings

  • Antiviral Activity : A related compound exhibited anti-HBV activity, with an IC50 value of 1.99 µM against wild-type HBV . This suggests that this compound may also possess antiviral properties worth investigating.
  • Cytotoxicity Studies : In vitro studies on similar thiazole compounds revealed that they could effectively inhibit the growth of multidrug-resistant cancer cells, highlighting their potential as therapeutic agents in overcoming drug resistance .

Data Table: Biological Activity Summary

Activity Type Efficacy IC50 Values References
AnticancerHigh1.99 µM (anti-HBV)
AntimicrobialModerateNot specified
CytotoxicityEffectiveSubnanomolar range

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-((4-(4-methoxy-3-methylphenyl)thiazol-2-yl)carbamoyl)benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1: Formation of the thiazole ring via cyclization of a thiourea intermediate with α-haloketones. For example, reacting 4-methoxy-3-methylphenyl thiourea with methyl 4-(bromoacetyl)benzoate under reflux in ethanol .
  • Step 2: Carbamoyl linkage formation using coupling agents like EDC/HOBt in anhydrous DCM to attach the benzoate moiety .
  • Optimization: Yield and purity can be improved by controlling reaction temperature (60–80°C), using inert atmospheres (N₂/Ar), and chromatographic purification (silica gel, eluent: ethyl acetate/hexane 3:7) .

Q. How should researchers characterize the structural and chemical properties of this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃ or DMSO-d₆) to confirm substituent positions. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .
  • IR Spectroscopy: Identify functional groups like carbamoyl (C=O stretch ~1680 cm⁻¹) and thiazole ring (C=N ~1610 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI-MS m/z calculated for C₂₀H₁₈N₂O₄S: 398.10) .
  • HPLC: Assess purity using a C18 column (mobile phase: acetonitrile/water 70:30, UV detection at 254 nm) .

Q. What initial biological screening assays are appropriate to evaluate the antimicrobial or anticancer potential of this thiazole derivative?

Methodological Answer:

  • Antimicrobial Assays:
    • Disk Diffusion/Broth Microdilution: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains at concentrations of 1–100 µg/mL. Use ampicillin as a positive control .
  • Anticancer Screening:
    • MTT Assay: Evaluate cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) with 48–72 hr exposure. IC₅₀ values can guide dose-response studies .
  • Controls: Include solvent-only controls (e.g., DMSO ≤0.1%) to rule out vehicle effects .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported biological activities of this compound across different studies?

Methodological Answer:

  • Replicate Experiments: Standardize protocols (e.g., cell line passage number, culture media) to minimize variability .
  • Dose-Response Analysis: Compare EC₅₀/IC₅₀ values across studies using meta-analysis tools (e.g., GraphPad Prism) to identify outliers .
  • Structural Confirmation: Verify compound identity via X-ray crystallography (see FAQ 5) to rule out isomerism or degradation .

Q. How can researchers employ X-ray crystallography and software like SHELX to determine the three-dimensional structure and conformational flexibility of this compound?

Methodological Answer:

  • Crystallization: Grow single crystals via slow evaporation in solvent mixtures (e.g., DCM/hexane).
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data .
  • Refinement with SHELX:
    • SHELXD: Solve phase problems via dual-space methods.
    • SHELXL: Refine atomic coordinates and thermal parameters. Analyze dihedral angles (e.g., thiazole-benzoate torsion) to assess conformational flexibility .
  • Validation: Check R-factors (R₁ < 0.05) and electron density maps for accuracy .

Q. What computational approaches are suitable for predicting the interaction mechanisms between this compound and biological targets such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to targets (e.g., EGFR kinase). Set grid boxes around active sites (20 ų) and apply Lamarckian genetic algorithms .
  • MD Simulations: Run 100 ns simulations (GROMACS) in explicit solvent to assess stability of ligand-target complexes. Analyze RMSD and hydrogen-bonding patterns .
  • QSAR Studies: Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

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